N'-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetohydrazide
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Overview
Description
N’-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetohydrazide is a compound that features a thiazole ring, a naphthalene moiety, and an acetohydrazide group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its aromaticity and reactivity. The naphthalene moiety is a polycyclic aromatic hydrocarbon, known for its stability and hydrophobic properties. The acetohydrazide group is a functional group containing a hydrazide, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetohydrazide typically involves the condensation of 4-naphthalen-1-yl-1,3-thiazol-2-ylamine with acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N’-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N’-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine
- N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide
- (4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride
Uniqueness
N’-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and naphthalene moiety contributes to its stability and reactivity, while the acetohydrazide group provides potential biological activities. This combination makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N'-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10(19)17-18-15-16-14(9-20-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJLYBDMQYJEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(=CS1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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